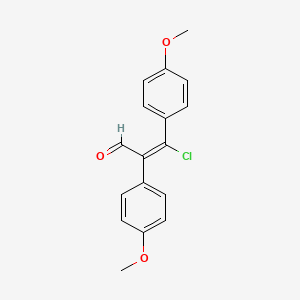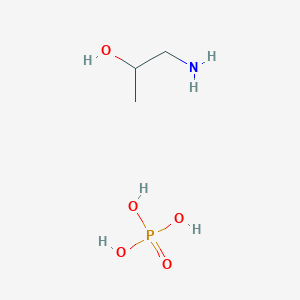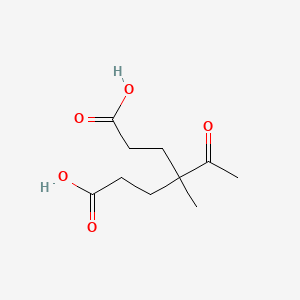
(E)-3-chloro-2,3-bis(4-méthoxyphényl)acrylaldehyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Windorphen is widely used in scientific research, particularly in the following areas:
Chemistry: As a control compound in studies involving p300/CBP histone acetyltransferase inhibitors.
Biology: Used to investigate the role of p300/CBP in gene expression and chromatin remodeling.
Medicine: Employed in cancer research to study the effects of inhibiting p300/CBP on cancer cell proliferation.
Industry: Utilized in the development of new therapeutic agents targeting histone acetyltransferases.
Méthodes De Préparation
La préparation du Windorphène implique la synthèse de l'isomère (E) du 3-Chloro-2,3-bis(4-méthoxyphényl)acrylaldehyde. La voie de synthèse comprend généralement les étapes suivantes :
Matériaux de départ : 4-méthoxybenzaldéhyde et 3-chlorobenzaldéhyde.
Conditions de réaction : La réaction est effectuée sous atmosphère inerte, généralement en utilisant de l'azote ou de l'argon gazeux.
Catalyseurs et réactifs : Les réactifs courants comprennent des catalyseurs basiques tels que le carbonate de potassium et des solvants comme le diméthylsulfoxyde (DMSO).
Étapes de la réaction : Les aldéhydes subissent une réaction de condensation pour former le composé acrylaldehyde souhaité.
Analyse Des Réactions Chimiques
Le Windorphène subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe aldéhyde en alcool.
Substitution : L'atome de chlore dans le composé peut être substitué par d'autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants : Les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les nucléophiles tels que les amines ou les thiols sont couramment utilisés.
Principaux produits : Les principaux produits formés comprennent les acides carboxyliques, les alcools et les dérivés substitués.
4. Applications de la recherche scientifique
Le Windorphène est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :
Chimie : En tant que composé de contrôle dans les études impliquant des inhibiteurs de l'histone acétyltransférase p300/CBP.
Biologie : Utilisé pour étudier le rôle de p300/CBP dans l'expression des gènes et le remodelage de la chromatine.
Médecine : Employé dans la recherche sur le cancer pour étudier les effets de l'inhibition de p300/CBP sur la prolifération des cellules cancéreuses.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les histone acétyltransférases.
5. Mécanisme d'action
Le Windorphène exerce ses effets en inhibant sélectivement l'histone acétyltransférase p300. Il perturbe l'association de la β-caténine mammalienne avec p300, inhibant ainsi l'activité transcriptionnelle de la β-caténine. Cette inhibition affecte l'expression des gènes et les processus cellulaires régulés par la β-caténine .
Mécanisme D'action
Windorphen exerts its effects by selectively inhibiting the p300 histone acetyltransferase. It disrupts the association of the mammalian β-catenin with p300, thereby inhibiting the transcriptional activity of β-catenin. This inhibition affects gene expression and cellular processes regulated by β-catenin .
Comparaison Avec Des Composés Similaires
Le Windorphène est comparé à d'autres composés similaires, tels que :
Inhibiteur p300/CBP X : L'analogue actif du Windorphène, qui inhibe directement l'activité de p300/CBP.
Composé de Curvularia sp. : Un autre inhibiteur de p300/CBP avec une structure chimique différente.
CK-312 et CK-689 : Contrôles inactifs pour les inhibiteurs du complexe Arp2/3, utilisés dans des essais biochimiques similaires.
Le Windorphène est unique en raison de sa spécificité pour l'histone acétyltransférase p300 et de son rôle de contrôle inactif, ce qui en fait un outil précieux dans la recherche biochimique et médicale.
Propriétés
IUPAC Name |
(E)-3-chloro-2,3-bis(4-methoxyphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO3/c1-20-14-7-3-12(4-8-14)16(11-19)17(18)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3/b17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRALGZMXHFBPG-MSUUIHNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C(/C2=CC=C(C=C2)OC)\Cl)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![ethyl 2-methylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1633493.png)
![3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1633494.png)


